7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
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Overview
Description
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is a deuterated analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium atoms into the molecular structure of 7-(1-Methyl-2-hydroxyethyl)guanine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst or a base to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is widely used in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace biochemical pathways and interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and interactions within biological systems. This helps in elucidating molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analogue, used in similar research applications but without the benefits of deuterium labeling.
7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine, used in studies of isomerization and structural analysis
Uniqueness
The primary uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 lies in its deuterium labeling, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in studies requiring precise tracking and analysis of biochemical pathways.
Properties
Molecular Formula |
C8H11N5O2 |
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Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI Key |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N |
Canonical SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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